molecular formula C7H11IN2OSi B3058190 5-Iodo-2-trimethylsilyloxypyrimidine CAS No. 88350-65-6

5-Iodo-2-trimethylsilyloxypyrimidine

Cat. No.: B3058190
CAS No.: 88350-65-6
M. Wt: 294.16 g/mol
InChI Key: WCLPLNIOLJYSJN-UHFFFAOYSA-N
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Description

5-Iodo-2-trimethylsilyloxypyrimidine: is an organosilicon compound that features a pyrimidine ring substituted with an iodine atom at the 5-position and a trimethylsilyloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-trimethylsilyloxypyrimidine typically involves the iodination of 2-trimethylsilyloxypyrimidine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodo-2-trimethylsilyloxypyrimidine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to form carbon-carbon bonds.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

Chemistry: 5-Iodo-2-trimethylsilyloxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the construction of heterocyclic compounds and in the modification of existing molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, such as antiviral or anticancer properties, making it a useful building block in drug discovery.

Industry: The compound’s unique reactivity also finds applications in the development of new materials and catalysts. It can be used in the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-iodo-2-trimethylsilyloxypyrimidine depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the pyrimidine ring. In coupling reactions, the iodine atom is replaced by a new carbon-carbon bond, facilitated by a palladium catalyst.

Comparison with Similar Compounds

    5-Iodo-2-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a trimethylsilyloxy group.

    2-Trimethylsilyloxypyrimidine: Lacks the iodine substitution at the 5-position.

    5-Bromo-2-trimethylsilyloxypyrimidine: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 5-Iodo-2-trimethylsilyloxypyrimidine is unique due to the presence of both the iodine and trimethylsilyloxy groups, which confer distinct reactivity and properties. The iodine atom provides a good leaving group for substitution reactions, while the trimethylsilyloxy group can enhance the compound’s stability and solubility in organic solvents.

Properties

IUPAC Name

(5-iodopyrimidin-2-yl)oxy-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2OSi/c1-12(2,3)11-7-9-4-6(8)5-10-7/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLPLNIOLJYSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=NC=C(C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516838
Record name 5-Iodo-2-[(trimethylsilyl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88350-65-6
Record name 5-Iodo-2-[(trimethylsilyl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 15.06 g (67.83 mmol) of 5-iodo-2(1H)-pyrimidinone was refluxed in 40 ml of hexamethyldisilazane and 2 ml of chlorotrimethylsilane for 1 hour. The excess reagent was removed in vacuo to yield a yellow oil 5-iodo-2-trimethylsilyloxypyrimidine, which was dissolved with 30 ml of dry degassed triethylamine. To this solution was added 11.5 ml (81.37 mmol) of trimethylsilylacetylene, 0.32 g (2.5 mol %) of CuI and 0.48 g (1 mol %) of (φ3P)2PdCl2. The reaction mixture was stirred under nitrogen, at room temperature, for 3 days and diluted with 100 ml of dry THF. The mixture was filtered under dry nitrogen; the precipitate washed several times with dry THF and the filtrate was concentrated to a residue. The latter was treated with methanol to give a white crystalline, chromatographically homogeneous material 5-(2-Trimethylsilyl)ethynyl-2(1H)-pyrimidinone (9.99 g, 76.6%). Analytically pure material could be obtained by recrystallization from methanol; mp 203°-206° C.
Quantity
15.06 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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